1-Cyclopropylpyrrolidin-3-one
Description
1-Cyclopropylpyrrolidin-3-one (CAS: 1096881-62-7) is a heterocyclic compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol . Its structure features a pyrrolidinone ring (a five-membered lactam) substituted with a cyclopropyl group at the 1-position. Key physical properties include a boiling point of 205.7 ± 23.0 °C and a density of 1.2 ± 0.1 g/cm³ . The compound’s stability is influenced by the strained cyclopropyl ring, which may enhance reactivity in synthetic applications.
Properties
IUPAC Name |
1-cyclopropylpyrrolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-4-8(5-7)6-1-2-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQCPKBTKKRXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-Cyclopropylpyrrolidin-3-one can be synthesized through various synthetic routes. One common method involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective synthesis of the pyrrolidinone ring .
Chemical Reactions Analysis
1-Cyclopropylpyrrolidin-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are often pyrrolidinone derivatives with diverse functional groups.
Scientific Research Applications
1-Cyclopropylpyrrolidin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropylpyrrolidin-3-one involves its interaction with specific molecular targets. For instance, docking analyses suggest that it binds to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s effects are mediated through pathways involving the inhibition of tubulin polymerization, which disrupts cell division and leads to cell death.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 1-Cyclopropylpyrrolidin-3-one with structurally related pyrrolidinone derivatives:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Functional Groups |
|---|---|---|---|---|---|---|
| This compound | 1096881-62-7 | C₇H₁₁NO | 125.17 | 205.7 ± 23.0 | 1.2 ± 0.1 | Ketone, Cyclopropyl |
| 1-Cyclopropylpyrrolidin-3-amine | 936221-78-2 | C₇H₁₄N₂ | 126.20 | N/A | N/A | Amine, Cyclopropyl |
| (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone | 105526-85-0 | C₂₄H₂₃NO₂ | 357.44 | N/A | N/A | Trityl ether, Ketone |
Key Observations :
- The trityloxymethyl derivative lacks this group but features a bulky trityl ether, reducing solubility in polar solvents .
- Functional Groups : The ketone in this compound contrasts with the amine in 1-Cyclopropylpyrrolidin-3-amine, altering hydrogen-bonding capacity and acidity. The trityloxymethyl group in the third compound increases lipophilicity (predicted XlogP > 5) .
Hazard Profiles and Handling Requirements
A comparison of safety data reveals significant differences in toxicity and handling protocols:
| Compound | GHS Hazard Classifications | Precautionary Measures |
|---|---|---|
| This compound | Not specified in available data | General laboratory precautions |
| 1-Cyclopropylpyrrolidin-3-amine | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) | Use PPE (gloves, face shield), ensure ventilation |
| (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone | No specific hazard data | Follow general first aid measures (e.g., eye rinsing) |
Key Observations :
- The amine derivative poses acute toxicity risks, necessitating stringent safety protocols .
- The trityloxymethyl compound lacks detailed hazard data but requires precautions typical of organic solvents .
Research and Application Contexts
- This compound : Likely serves as a precursor in pharmaceutical synthesis due to its reactive ketone group.
- 1-Cyclopropylpyrrolidin-3-amine : Used in chemical manufacturing (e.g., agrochemicals or drug intermediates), though its toxicity limits broader applications .
- Trityloxymethyl Derivative : Employed in specialized organic synthesis, leveraging its steric bulk to direct regioselectivity .
Biological Activity
1-Cyclopropylpyrrolidin-3-one is a heterocyclic organic compound with significant biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a cyclopropyl group attached to a pyrrolidinone ring, enhances its potential as a bioactive molecule. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
This compound has the molecular formula CHNO and can be synthesized through various methods. One common approach involves the cyclization of N-substituted piperidines, leading to pyrrolidine derivatives. The synthesis typically includes:
- Formation of pyrrolidine-2-carbaldehyde.
- Carboxylic acid formation and decarboxylation.
- Oxidation reactions to yield pyrrolidin-2-ones.
These synthetic routes allow for the introduction of diverse functional groups, enhancing the compound's reactivity and biological potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, docking studies suggest that it binds to the podophyllotoxin pocket of gamma tubulin, which may contribute to its anticancer properties. Additionally, its derivatives have shown promise in modulating neurotransmitter systems, particularly through dopamine reuptake inhibition, making it a candidate for treating neurological disorders like Parkinson's disease.
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : The compound has demonstrated efficacy in reducing tumor growth in various cancer models. Its mechanism involves disrupting microtubule dynamics by binding to tubulin .
- Neuropharmacological Effects : Research indicates that it may enhance dopaminergic neurotransmission by inhibiting dopamine reuptake, potentially aiding in the treatment of depression and Parkinson's disease.
- Antimicrobial Properties : Some studies suggest that derivatives of this compound possess antimicrobial activity, although further research is needed to elucidate these effects fully.
Case Studies
Several research initiatives have explored the biological implications of this compound:
- Anticancer Research : A study indicated that this compound derivatives inhibited cancer cell proliferation in vitro and in vivo, demonstrating significant tumor reduction in animal models. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .
- Neurological Studies : In preclinical trials, compounds derived from this compound were tested for their effects on Huntington's disease models. Results showed that these compounds could reduce levels of mutant huntingtin protein through alternative splicing mechanisms .
- Pharmacological Exploration : Research on various derivatives has revealed their potential as psychoactive substances with applications in treating mood disorders. The dopamine reuptake inhibition profile suggests that these compounds could serve as effective antidepressants or stimulants.
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
